Dimethomorph

Übersicht

Beschreibung

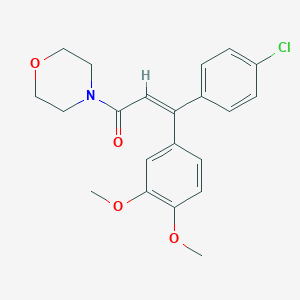

Dimethomorph: is a systemic fungicide belonging to the morpholine chemical family. It is a cinnamic acid derivative and is known for its effectiveness against various fungal pathogens, particularly those causing downy mildew and late blight in crops such as grapes, potatoes, and tomatoes . The compound exists as a mixture of two isomers, E and Z, but only the Z-isomer exhibits fungicidal activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Dimethomorph involves several steps. One common method includes the reaction of dimethylbenzene, E-benzophenone, and sodium amide in a reaction kettle. The mixture is stirred and heated to 100°C, followed by the dropwise addition of acetylmorpholine. The temperature is then increased to 110°C and maintained for 2 hours. After cooling to 80°C, the mixture is washed to neutrality, and dimethylbenzene is recovered. The final product, this compound, is obtained through centrifugal drying .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and purity, often achieving a content of 95% or more and a yield of 76.6% .

Analyse Chemischer Reaktionen

Hydrolysis

Dimethomorph demonstrates pH- and temperature-dependent hydrolysis:

- Conditions : Incubation at 70°C for 10 weeks showed ≤6.1% degradation to polar residues at pH 4, 7, and 9. No degradation occurred at pH 4 and 90°C .

- Isomer Stability : E/Z isomer ratios shifted from 60:40 to 52:48 during hydrolysis, indicating differential stability .

| Parameter | pH 4 | pH 7 | pH 9 |

|---|---|---|---|

| Degradation (%) | 6.1 | 5.8 | 4.9 |

| E/Z Ratio Shift | 60:40 → 52:48 | 60:40 → 53:47 | 60:40 → 54:46 |

Photodegradation

This compound undergoes photolysis under UV light:

- Half-Life : DT<sub>50</sub> of 25–28 days under continuous illumination (20°C, pH 5) .

- Products : Five minor metabolites formed, including hydroxylated derivatives .

Ozonolysis

Ozone reacts with this compound on environmental surfaces:

Metabolic Pathways

This compound is metabolized in biological systems via:

- Demethylation : Loss of methoxy groups forms mono- and di-demethyl derivatives (Figure 2) .

- Conjugation : Glucuronidation and sulfation of hydroxylated metabolites in mammals .

- Species Differences :

| Metabolite | Rats (%) | Goats (%) | Hens (%) |

|---|---|---|---|

| Demethyl derivatives | 5–9 | 12–15 | 3–5 |

| Polar conjugates | 10–14 | 8–10 | 6–8 |

| Unchanged parent | ≤50 | ≤2 | ≤1 |

Soil and Microbial Degradation

Microbial activity drives this compound degradation in soil:

- Aerobic Conditions : DT<sub>50</sub> of 2.09–2.94 days; mineralization to CO<sub>2</sub> observed .

- Anaerobic Conditions : Initial DT<sub>50</sub> of 5–23.9 days; 70% bound residues after 60 days .

- Co-Exposure Effects : Imidacloprid synergistically enhances this compound dissipation (DT<sub>50</sub> reduced by 30%) .

Oxidation and Reduction

- Oxidation : Reacts with strong oxidizers (e.g., KMnO<sub>4</sub>), producing chlorinated byproducts .

- Reduction : Anaerobic conditions yield demethylated isomers and bound residues .

Thermal Stability

This compound decomposes at >270°C (E-isomer) and >280°C (Z-isomer) without explosive byproducts .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Dimethomorph is primarily applied as a foliar spray on various crops, including:

- Potatoes

- Cucurbits (e.g., cucumbers, melons)

- Lettuce

- Onions

- Basil and other herbs

The fungicide penetrates the leaf surface and translocates within the plant, providing protectant action against pathogens such as Phytophthora and Botrytis species .

Efficacy Against Fungal Diseases

This compound has demonstrated significant efficacy in controlling diseases like late blight in potatoes and downy mildew in cucurbits. Field trials have shown that it can effectively reduce disease severity and improve crop yields when applied at recommended rates .

Metabolism and Residue Studies

Research on the metabolism of this compound has been conducted using radiolabeled compounds to track its absorption and degradation in both plants and animals. Key findings include:

- Absorption : In animal studies, this compound was absorbed predominantly through bile, with minimal excretion through urine .

- Residue Levels : Studies indicated that residue levels in food crops were below established maximum residue limits (MRLs), suggesting a low risk to human health from dietary exposure .

Environmental Impact

This compound's environmental fate has been studied extensively. The compound is known for its relatively low persistence in soil and water:

- Biodegradability : this compound degrades rapidly under anaerobic conditions, with half-lives ranging from 5 to 23.9 days .

- Soil Binding : It tends to bind to soil particles, which reduces its mobility and potential for groundwater contamination .

Toxicological Assessments

Toxicological studies have assessed the safety of this compound for humans and non-target organisms:

- Acute Toxicity : this compound exhibits low acute toxicity when administered orally or dermally, with no significant adverse effects observed at high doses in animal studies .

- Genotoxicity : It has been shown to be non-genotoxic in several assays, indicating a low risk for mutagenic effects .

Case Studies

Several case studies have highlighted the practical applications of this compound:

Case Study 1: Efficacy in Potato Cultivation

A field trial conducted in Belgium demonstrated that this compound significantly reduced late blight incidence in potato crops compared to untreated controls. The application resulted in a yield increase of approximately 20% due to enhanced disease control .

Case Study 2: Use in Greenhouses

In greenhouse settings, this compound was effective against downy mildew on lettuce. A study showed that applying the fungicide at recommended rates led to a marked reduction in disease severity and improved marketable yield by 15% compared to untreated plants .

Wirkmechanismus

The mechanism of action of Dimethomorph involves the disruption of fungal cell wall formation. It inhibits the synthesis of sterols, essential components of the fungal cell membrane, leading to cell lysis and death. This action is particularly effective against pathogens like Phytophthora species and downy mildew .

Vergleich Mit ähnlichen Verbindungen

Fluopimomide: Another broad-spectrum fungicide used to control oomycetes and rhizoctonia diseases.

Pyraclostrobin: Often combined with Dimethomorph for enhanced fungicidal activity.

Iprovalicarb: Used in combination with other fungicides for broader spectrum control.

Uniqueness: this compound is unique due to its specific action on fungal cell walls and its effectiveness as a systemic fungicide. Unlike some other fungicides, it provides both protective and curative effects, making it highly valuable in agricultural applications .

Biologische Aktivität

Dimethomorph is a systemic fungicide primarily used in agriculture to control various fungal diseases in crops. Its biological activity is characterized by its mechanism of action, toxicity profiles, and environmental behavior. This article delves into the biological activity of this compound, supported by various studies and case analyses.

This compound functions by inhibiting the formation of fungal cell walls. It specifically targets the biosynthesis of glucan, a crucial component of fungal cell walls, thereby disrupting cellular integrity and leading to cell lysis. The biological activity is predominantly associated with the Z isomer of this compound, which exhibits higher fungicidal efficacy compared to its E isomer .

Acute Toxicity

This compound exhibits low acute toxicity in various animal models. Studies indicate that it is practically nontoxic to birds such as bobwhite quail and mallard ducks when administered in single oral doses. In dietary studies over five days, no significant adverse effects were observed .

Chronic Toxicity

Chronic exposure studies in rats have shown some adverse effects at high doses. For instance, male rats exposed to 1000 mg/kg body weight per day exhibited reduced body weight and increased liver weights, suggesting potential hepatotoxicity . However, these effects were not indicative of a carcinogenic risk, as no significant increase in tumor incidence was noted during long-term studies .

Environmental Behavior

This compound's environmental fate has been extensively studied. It displays rapid degradation in aerobic conditions with half-lives ranging from 2 to 3 days in sediment-water systems. The compound is primarily excreted via feces, with minimal urinary excretion observed .

Biodegradation

Biodegradation studies have shown that this compound is broken down into various metabolites, with significant portions becoming bound residues in soil. This indicates a low risk of groundwater contamination due to its rapid degradation and binding properties .

Case Studies

- Pesticide Degradation in Stormwater Wetlands : A study utilized compound-specific isotope analysis (CSIA) to assess the degradation of this compound in stormwater wetlands. Results indicated effective degradation under realistic environmental conditions, highlighting the compound's environmental safety profile .

- Field Observations : Research employing the PEARL model corroborated field observations regarding the persistence and degradation patterns of this compound from crops, further supporting its environmental benignity .

Summary of Key Findings

| Parameter | Finding |

|---|---|

| Mechanism | Inhibits fungal cell wall synthesis |

| Acute Toxicity | Low toxicity; nontoxic to birds |

| Chronic Toxicity | Liver weight increase; no carcinogenic risk |

| Biodegradation | Rapid degradation; bound residues formed |

| Environmental Safety | Effective degradation observed in wetlands |

Eigenschaften

IUPAC Name |

(Z)-3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3/b18-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBTYORWCCMPQP-JXAWBTAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C(=C\C(=O)N2CCOCC2)/C3=CC=C(C=C3)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017883 | |

| Record name | (Z)-Dimethomorph | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; [Merck Index] | |

| Record name | Dimethomorph | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4925 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water (mg/L at 20 °C): 81.1 at pH 4; 49.2 at pH 7; 41.8 at pH 9, Solubility (g/L at 20 deg ): acetone 50; toluene 20; methanol 20; dichloromethane 500, Solubility in n-hexane 0.11; methanol 39; ethyl acetate 48.3; toluene 49.5; acetone 100; dichloromethane (all for E,Z, in g/L), Solubility of z-isomer (g/L, 20-23 °C): acetone, 16.3; cyclohexanone, 27; dichloromethane, 315; dimethylformamide, 165; n-hexane, 0.036; methanol, 7.5; toluene, 10.5' ethyl acetate 8.4. Solublity of e-isomer: In acetone, 84.1; dimethylformamide, 272; n-hexane, 0.076; toluene 39.0; dichloromethane 296; ethyl acetate 39.9; methanol 31.5 | |

| Record name | DIMETHOMORPH | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Bulk density: 1318 kg/cu m (20 °C) | |

| Record name | DIMETHOMORPH | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], Vapor pressure: (E)-isomer 9.7X10-4 mPa; (Z) isomer 1.0X10-3 mPa (both at 25 °C), 7.39X10-6 mm Hg at 25 °C | |

| Record name | Dimethomorph | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4925 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHOMORPH | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Systemic fungicide with good protectant, curative and antisporulant activity. Inhibits the formation of the oomycete fungal cell wall. Only the Z-isomer is intrinsically active, but, because of rapid interconversion of isomers in the light, it has no advantage over the E-isomer in practice. | |

| Record name | DIMETHOMORPH | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to grey crystalline powder | |

CAS No. |

113210-98-3, 110488-70-5 | |

| Record name | Dimethomorph Z | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113210-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethomorph [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110488705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethomorph, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113210983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Dimethomorph | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dimethomorph (ISO); 4-(3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propen-1-one, 3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-(4-morpholinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHOMORPH, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37V7980RBV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHOMORPH | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

127-148 °C, MP: 125-149 °C | |

| Record name | DIMETHOMORPH | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6915 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of Dimethomorph?

A1: this compound is a cinnamamide fungicide existing as two isomers: (Z)-Dimethomorph and (E)-Dimethomorph. [] The (Z)-isomer exhibits significantly higher fungicidal activity. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C19H22ClNO4, and its molecular weight is 363.84 g/mol.

Q3: Are there spectroscopic data available for this compound?

A3: Yes, several studies utilized analytical techniques like High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) [], Gas Chromatography-Mass Spectrometry (GC-MS) [, , ], and spectrofluorimetry [] to characterize and quantify this compound.

Q4: How do different formulation strategies affect this compound's efficacy?

A4: Research indicates that the formulation significantly impacts this compound's efficacy. While emulsifiable concentrate (EC) formulations show some therapeutic activity against downy mildew on vines, wettable powder (WP) formulations are inactive without adjuvants. []

Q5: What is the impact of adjuvants on the performance of this compound?

A5: Adding specific adjuvants, like alcohol ethoxylates, to this compound formulations significantly enhances its therapeutic activity, particularly for WP formulations. [, ] The effectiveness depends on factors like the adjuvant's alkyl chain length and ethylene oxide content. []

Q6: What are the primary applications of this compound in agriculture?

A6: this compound effectively controls oomycete diseases in various crops, including potato late blight (Phytophthora infestans) [, , ], cucumber downy mildew [, ], and hop downy mildew (Pseudoperonospora humuli). [] It also demonstrates efficacy against Phytophthora root rot in boxwood (Phytophthora nicotianae and P. cinnamomi) [] and chile pepper (Phytophthora capsici). [, ]

Q7: What is the impact of application timing on the effectiveness of this compound?

A7: The timing of this compound application significantly influences its effectiveness. Studies suggest that it provides better control of hop downy mildew when applied preventatively or near the time of inoculation, with efficacy decreasing as the application is delayed post-infection. []

Q8: How is this compound typically extracted and analyzed in plant and soil samples?

A8: Various extraction and analytical methods have been developed for this compound. A common approach involves extraction with acetonitrile followed by cleanup using solid-phase extraction (SPE) and analysis using GC-MS [] or HPLC-MS/MS. [, ] QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction combined with HPLC-MS/MS is another method reported for analyzing this compound residues in lychee. []

Q9: What are the typical residue levels of this compound found in treated crops?

A9: this compound residue levels in treated crops vary depending on the crop, application rate, and pre-harvest interval. Studies reported residue levels in scallion below the MRL in Japan [], negligible residues in beer brewed with treated hops [], and varying residue levels in lychee, with higher concentrations in the peel compared to the pulp. []

Q10: What is the environmental fate of this compound?

A10: this compound degradation in the environment is primarily driven by photolysis, breaking down into less toxic compounds. [] Its persistence and potential for long-range transport depend on its reactivity with other atmospheric oxidants. []

Q11: What are the potential environmental concerns associated with this compound use?

A11: While considered a low-risk fungicide, concerns regarding this compound's impact on aquatic ecosystems exist. Research suggests it can negatively affect aquatic organisms like Lemna minor, and its removal by phytoremediation might be influenced by the presence of other pesticides like copper. []

Q12: What are the future research needs for this compound?

A12: Further research is needed to elucidate the precise molecular mechanism of action of this compound. [] Understanding the genetic basis of resistance development and identifying alternative target sites could lead to developing novel fungicides with improved efficacy and reduced resistance risks. Additionally, exploring alternative formulations or delivery systems could enhance its efficacy and reduce the required application rates, minimizing potential environmental impacts. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.